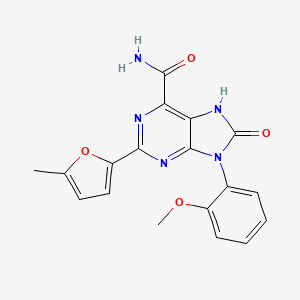![molecular formula C20H14F4N2O2 B2392725 4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478078-85-2](/img/structure/B2392725.png)
4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (4-FB-TPBC) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in the areas of medicinal chemistry and drug discovery. 4-FB-TPBC is a synthetic compound that was first developed in the laboratory of Professor Yuxin Zheng at the University of California, San Diego in 2020. Since then, 4-FB-TPBC has been studied extensively and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Agent Synthesis
4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide and its derivatives have been explored for their potential as anticancer agents. For instance, Butler et al. (2013) synthesized a series of fluorinated benzene-carboxamide derivatives, including compounds closely related to the target compound, evaluating their cytotoxic effects on breast cancer cell lines. Particularly, certain compounds demonstrated more significant cytotoxicity than the clinically used anticancer drug cisplatin (Butler et al., 2013).
Nematocidal Activity
In the field of agrochemicals, derivatives of 4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide have been examined for their nematocidal activity. Zhao et al. (2017) synthesized a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, showcasing good nematocidal activity against M. incognita (Zhao et al., 2017).
Organic Solar Cells
In the field of organic electronics, derivatives of this compound have been utilized as non-fullerene acceptors in polymer-based organic solar cells. Nazari et al. (2018) reported the synthesis of N-annulated perylene diimide dimers with benzyl-based side-chains, including 4-fluorobenzyl groups, achieving power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).
Synthesis of Fluorinated Pyrazoles
Another application lies in the synthesis of fluorinated pyrazoles. Ohtsuka et al. (2012) investigated direct trifluoromethylation of 1,3-dicarbonyl compounds, leading to the formation of fluorinated pyrazoles. This approach includes derivatives of 4-(trifluoromethyl)pyrazole, which is structurally related to the target compound (Ohtsuka et al., 2012).
Antitumor Activity
There's also research on the antitumor activity of similar compounds. Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which exhibited inhibitory capacity against cancer cell lines. This highlights the broader class of compounds, including the one , for potential antitumor applications (Ji et al., 2018).
Propiedades
IUPAC Name |
4-(4-fluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-6-4-13(5-7-16)18(27)14-9-17(25-11-14)19(28)26-10-12-2-1-3-15(8-12)20(22,23)24/h1-9,11,25H,10H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZQMFHLTYDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)
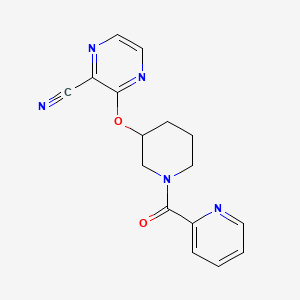
![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)
![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

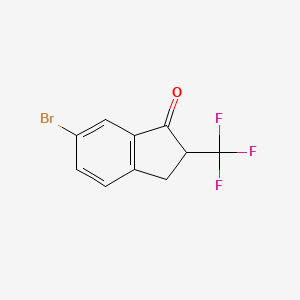
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)
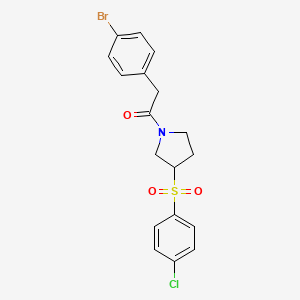
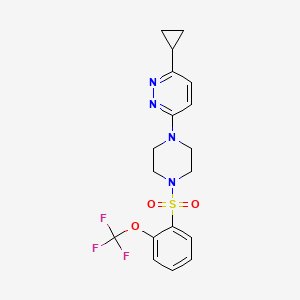
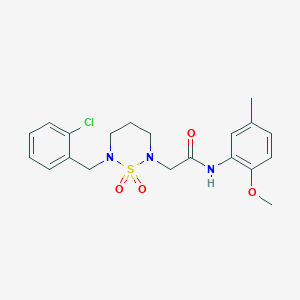
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)
